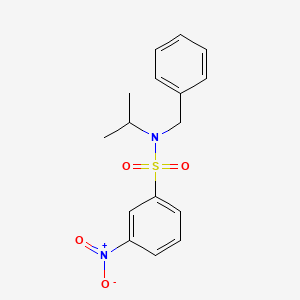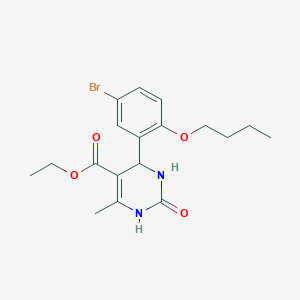
N-benzyl-3-nitro-N-(propan-2-yl)benzenesulfonamide
Vue d'ensemble
Description
N-benzyl-3-nitro-N-(propan-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-nitro-N-(propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The benzyl and propan-2-yl groups are then introduced through alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-3-nitro-N-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-benzyl-3-amino-N-(propan-2-yl)benzenesulfonamide, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-benzyl-3-nitro-N-(propan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics or anticancer agents.
Industry: Utilized in the production of dyes, photochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-3-nitro-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The benzyl and propan-2-yl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-3-nitroaniline: Shares the nitro and benzyl groups but lacks the sulfonamide and propan-2-yl groups.
N-butylbenzenesulfonamide: Contains the sulfonamide group but differs in the alkyl substituents.
p-toluenesulfonamide: Similar sulfonamide core but with a different aromatic substituent.
Uniqueness
N-benzyl-3-nitro-N-(propan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-benzyl-3-nitro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13(2)17(12-14-7-4-3-5-8-14)23(21,22)16-10-6-9-15(11-16)18(19)20/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRNLGZPRCLPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[5-({1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4104328.png)
![3-[2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4104354.png)

![N-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B4104363.png)
![3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4104364.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B4104368.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-[4-(methylthio)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4104378.png)
![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylbenzamide](/img/structure/B4104380.png)

![6,7-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE](/img/structure/B4104390.png)
![4-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-METHOXYPHENOXY)AZETIDIN-2-ONE](/img/structure/B4104392.png)


![4-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4104409.png)
